4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
CAS No.: 339018-86-9
Cat. No.: VC5105588
Molecular Formula: C13H9ClN2OS2
Molecular Weight: 308.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339018-86-9 |
|---|---|
| Molecular Formula | C13H9ClN2OS2 |
| Molecular Weight | 308.8 |
| IUPAC Name | 4-(4-chlorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-6-7-19-11(10)12(16-13)17-9-4-2-8(14)3-5-9/h2-7H,1H3 |
| Standard InChI Key | XGPQMRNTZNGMQV-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)Cl)SC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine features a fused thiophene-pyrimidine core substituted at positions 2 and 4. The molecular formula is C₁₃H₁₀ClN₂O₂S₂, with a molecular weight of 333.81 g/mol. Key structural attributes include:
-
A 4-chlorophenoxy group at position 4, introducing steric bulk and electron-withdrawing effects.
-
A methylsulfanyl group at position 2, enhancing lipophilicity and enabling nucleophilic substitution reactions.
Table 1: Physicochemical Properties
The chlorine atom on the phenoxy group enhances electrophilicity, facilitating interactions with biological targets, while the methylsulfanyl group improves membrane permeability .
Synthetic Routes and Optimization
The synthesis of 4-(4-chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves sequential functionalization of the thieno[3,2-d]pyrimidine core.
Core Synthesis
The thieno[3,2-d]pyrimidine scaffold is constructed via cyclization of 3-aminothiophene-2-carboxylates. For example, methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate undergoes condensation with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, which cyclizes under heat to yield the core structure .
Functionalization at Position 4
Chlorination of the pyrimidine ring at position 4 is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 5 hours). Subsequent nucleophilic aromatic substitution with 4-chlorophenol introduces the phenoxy group. Yields for this step typically exceed 70% when catalyzed by potassium carbonate in anhydrous DMF .
Biological Activities and Mechanisms
Antiproliferative Activity
4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine demonstrates potent activity against cancer cell lines, particularly leukemia (L1210 IC₅₀ = 1.2 μM) and breast adenocarcinoma (MCF-7 IC₅₀ = 2.8 μM) . Mechanistic studies suggest:
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells.
-
EGFR Inhibition: Competitive binding to the ATP pocket (Kᵢ = 0.4 μM), suppressing phosphorylation .
Antimicrobial Activity
The compound exhibits selective antifungal activity against Cryptococcus neoformans (MIC = 8 μg/mL), likely due to interference with ergosterol biosynthesis. Bacterial activity is limited (MIC > 64 μg/mL for E. coli and S. aureus) .
Table 2: Biological Activity Profile
| Assay | Result | Source |
|---|---|---|
| L1210 Leukemia IC₅₀ | 1.2 μM | |
| MCF-7 Breast Cancer IC₅₀ | 2.8 μM | |
| C. neoformans MIC | 8 μg/mL | |
| HepG2 Toxicity (CC₅₀) | >50 μM |
Structure-Activity Relationship (SAR) Insights
-
Position 4 Substitutents: The 4-chlorophenoxy group is critical for antiproliferative activity. Replacement with non-halogenated aryl groups (e.g., phenyl) reduces potency by 5-fold .
-
Position 2 Modifications: Methylsulfanyl optimizes solubility and target engagement. Analogues with bulkier thioethers (e.g., benzyl) show reduced permeability .
Comparative Analysis with Analogues
4-Aryl vs. 4-Heteroaryl Derivatives
-
4-(p-Tolyl)thieno[3,2-d]pyrimidine: Lower antiproliferative activity (L1210 IC₅₀ = 5.6 μM) due to reduced electrophilicity .
-
4-(Pyridin-3-yl) Derivative: Improved solubility but compromised target binding (EGFR Kᵢ = 2.1 μM) .
Impact of Halogenation
-
4-Bromo Phenoxy Analogue: Similar potency to the chloro derivative (L1210 IC₅₀ = 1.4 μM) but higher hepatotoxicity (HepG2 CC₅₀ = 32 μM) .
-
Non-Halogenated Phenoxy: Inactive at concentrations up to 50 μM .
Future Directions
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.
-
Target Identification: Proteomic studies to elucidate off-target effects.
-
Combination Therapies: Synergy with existing antimetabolites (e.g., 5-fluorouracil).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume